JWH 018-d9 is an analytical reference material intended for use as an internal standard for the quantification of JWH 018 by GC- or LC-MS. JWH 018 is categorized as a synthetic cannabinoid. It has been found in Spice/K2-type herbal blends and may have neurotoxic properties. JWH 018-d9 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
JWH 018-d9 is intended for use as an internal standard for the quantification of JWH 018 by GC- or LC-MS. JWH 018 is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor, derived from the aminoalkylindole WIN 55212-2. The Ki values for binding to the central cannabinoid (CB1) and CB2 receptors are 9.0 and 2.94 nM, respectively, for a CB1:CB2 ratio of 3.06. Its effects on suppression of spontaneous activity, maximum possible antinociceptive effect in the tail-flick assay, and rectal temperature are comparable to those of WIN 55212-2 when tested in rats.
Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
CAS No.: 1415744-44-3
Cat. No.: VC0119153
Molecular Formula: C24H23NO
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415744-44-3 |
|---|---|
| Molecular Formula | C24H23NO |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone |
| Standard InChI | InChI=1S/C24H23NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h4-7,9-15,17H,2-3,8,16H2,1H3/i1D3,2D2,3D2,8D2 |
| Standard InChI Key | JDNLPKCAXICMBW-WRMMWXQOSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
| Appearance | Assay:≥99% deuterated forms (d1-d9)A solution in methanol |
Introduction
Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone is a synthetic compound that belongs to the class of indole derivatives. It is structurally related to other compounds like JWH-018, which are known for their psychoactive properties. This compound is specifically deuterated, meaning it contains nonadeuteriopentyl groups, which are used in research for various purposes, including metabolic studies and as internal standards in mass spectrometry.
Synthesis and Preparation
The synthesis of Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone typically involves a multi-step process starting from indole and naphthalene derivatives. The deuterated pentyl chain is incorporated through specific reagents designed to introduce deuterium atoms.
Applications:
-
Metabolic Studies: Deuterated compounds are often used to study metabolic pathways and pharmacokinetics.
-
Mass Spectrometry Standards: They serve as internal standards for quantification in mass spectrometry due to their distinct isotopic signature.
Research Findings:
Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C24H23NO (with 9 deuterium atoms) |
| Molecular Weight | Approximately 352 g/mol |
| CAS Number | Not explicitly listed for this deuterated form |
| Synonyms | Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume